molecular formula C12H13NO2 B14456498 Methyl 2-[(E)-benzylideneamino]but-2-enoate CAS No. 69944-75-8

Methyl 2-[(E)-benzylideneamino]but-2-enoate

Cat. No.: B14456498
CAS No.: 69944-75-8
M. Wt: 203.24 g/mol
InChI Key: LWUHDOLQICHZCA-UHFFFAOYSA-N
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Description

Methyl 2-[(E)-benzylideneamino]but-2-enoate is an organic compound that belongs to the class of α,β-unsaturated esters. This compound is characterized by the presence of a benzylideneamino group attached to the but-2-enoate moiety. The compound’s structure includes a conjugated system, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(E)-benzylideneamino]but-2-enoate typically involves the condensation of benzaldehyde with methyl 2-aminobut-2-enoate under basic conditions. The reaction proceeds via the formation of an imine intermediate, which subsequently undergoes cyclization to yield the desired product. Common reagents used in this synthesis include sodium hydroxide or potassium carbonate as the base, and the reaction is usually carried out in an organic solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(E)-benzylideneamino]but-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

Scientific Research Applications

Methyl 2-[(E)-benzylideneamino]but-2-enoate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its conjugated system makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[(E)-benzylideneamino]but-2-enoate involves its interaction with specific molecular targets. The compound’s conjugated system allows it to participate in electron transfer reactions, which can modulate the activity of enzymes and receptors. Additionally, the benzylideneamino group can form hydrogen bonds and other non-covalent interactions with biological macromolecules, influencing their function .

Comparison with Similar Compounds

Methyl 2-[(E)-benzylideneamino]but-2-enoate can be compared with other α,β-unsaturated esters such as:

  • Methyl (E)-2-butenoate
  • Ethyl (E)-2-butenoate
  • Methyl (Z)-2-butenoate

Uniqueness

The presence of the benzylideneamino group in this compound distinguishes it from other similar compounds. This functional group imparts unique reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

69944-75-8

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

methyl 2-(benzylideneamino)but-2-enoate

InChI

InChI=1S/C12H13NO2/c1-3-11(12(14)15-2)13-9-10-7-5-4-6-8-10/h3-9H,1-2H3

InChI Key

LWUHDOLQICHZCA-UHFFFAOYSA-N

Canonical SMILES

CC=C(C(=O)OC)N=CC1=CC=CC=C1

Origin of Product

United States

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